molecular formula C26H23N5O2 B11635489 2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 1040922-58-4

2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11635489
CAS No.: 1040922-58-4
M. Wt: 437.5 g/mol
InChI Key: HHHREIZRPZAPFL-UHFFFAOYSA-N
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Description

3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features an indole moiety, a phenyl group, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Attachment of the Ethylamine Group: The ethylamine group can be introduced via reductive amination, where the indole is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Pyrrolidine-2,5-Dione Ring: This can be achieved through a cyclization reaction involving the appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a diazonium coupling reaction, where the diazonium salt of aniline is reacted with the compound to form the azo linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The azo linkage can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its structural similarity to bioactive molecules.

    Industry: Use in the development of dyes and pigments due to the presence of the azo linkage.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the azo linkage could undergo reduction to release active amines.

Comparison with Similar Compounds

    Tryptamine: Shares the indole moiety and ethylamine group.

    Ibuprofen: Contains a phenyl group and is used as a pharmaceutical.

    Azo Dyes: Contain the azo linkage and are used in the dye industry.

Uniqueness: This compound is unique due to the combination of the indole moiety, azo linkage, and pyrrolidine-2,5-dione structure, which provides a distinct set of chemical and biological properties.

Properties

CAS No.

1040922-58-4

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H23N5O2/c32-25-16-24(27-15-14-18-17-28-23-9-5-4-8-22(18)23)26(33)31(25)21-12-10-20(11-13-21)30-29-19-6-2-1-3-7-19/h1-13,17,24,27-28H,14-16H2

InChI Key

HHHREIZRPZAPFL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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